molecular formula C18H21NO3 B1242009 Nor-roefractine

Nor-roefractine

货号: B1242009
分子量: 299.4 g/mol
InChI 键: HIMHLENXDBHLCU-MRXNPFEDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Nor-roefractine, chemically identified as (R)-(+)-nor-roefractine, is a benzyltetrahydroisoquinoline alkaloid first synthesized and characterized by Cabedo et al. in 1998 . Its molecular structure comprises a tetrahydroisoquinoline core substituted with a benzyl group, conferring stereochemical specificity critical to its pharmacological activity. The compound was designed to explore dopamine receptor selectivity, with a focus on differentiating between D1 and D2 receptor subtypes.

Pharmacological studies revealed that Nor-roefractine exhibits preferential binding to dopamine receptors, particularly demonstrating higher affinity for D2-like receptors compared to D1-like subtypes . This selectivity profile positions it as a valuable tool compound for neurological research, particularly in studies targeting dopaminergic pathways implicated in disorders such as Parkinson’s disease and schizophrenia. The synthesis of Nor-roefractine involves multi-step organic reactions, including Pictet-Spengler cyclization, to achieve the stereochemically pure (R)-enantiomer, which is essential for its biological activity .

属性

分子式

C18H21NO3

分子量

299.4 g/mol

IUPAC 名称

(1R)-7-methoxy-1-[(4-methoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-6-ol

InChI

InChI=1S/C18H21NO3/c1-21-14-5-3-12(4-6-14)9-16-15-11-18(22-2)17(20)10-13(15)7-8-19-16/h3-6,10-11,16,19-20H,7-9H2,1-2H3/t16-/m1/s1

InChI 键

HIMHLENXDBHLCU-MRXNPFEDSA-N

手性 SMILES

COC1=CC=C(C=C1)C[C@@H]2C3=CC(=C(C=C3CCN2)O)OC

规范 SMILES

COC1=CC=C(C=C1)CC2C3=CC(=C(C=C3CCN2)O)OC

同义词

nor-roefractine
norroefractine

产品来源

United States

准备方法

合成路线和反应条件: 去甲罗非碱是使用 Bischler-Napieralski 路线合成的。 这涉及用钠 (S)-N-CBZ-脯氨酰氧基硼氢化物不对称还原 1,2-二脱氢前体亚胺 。该过程包括几个步骤:

  • 形成亚胺前体。
  • 还原亚胺以形成四氢异喹啉结构。
  • 最终纯化以获得所需化合物。

工业生产方法: 虽然去甲罗非碱的具体工业生产方法没有被广泛记录,但合成通常遵循实验室规模的程序,并针对大规模生产进行调整。 这包括优化反应条件,扩大试剂数量,并确保整个过程的一致质量控制 .

化学反应分析

反应类型: 去甲罗非碱会发生各种化学反应,包括:

    氧化: 将羟基转化为羰基。

    还原: 还原亚胺前体为胺。

    取代: 在芳香环上引入不同的取代基。

常用试剂和条件:

主要产物: 从这些反应中形成的主要产物包括具有修饰的官能团的去甲罗非碱的各种衍生物,这可以改变其药理特性 .

科学研究应用

去甲罗非碱已广泛研究其在各个领域的应用:

    化学: 用作研究多巴胺受体配体的结构-活性关系的模型化合物。

    生物学: 研究其对大脑中多巴胺受体的影响,这对理解神经疾病具有意义。

    医学: 由于其多巴胺受体选择性,在治疗帕金森病和精神分裂症等疾病中具有潜在的治疗应用。

    工业: 用于开发针对多巴胺受体的新药

作用机制

去甲罗非碱主要通过与多巴胺受体的相互作用发挥作用。它对 D2 多巴胺受体具有高亲和力,在其中充当拮抗剂。这种相互作用抑制多巴胺与这些受体的结合,从而调节多巴胺能信号通路。 分子靶标包括纹状体中的 D2 受体,它们参与运动控制和奖赏通路 .

相似化合物的比较

Comparison with Similar Compounds

Nor-roefractine belongs to the tetrahydroisoquinoline class, which shares structural and functional similarities with other isoquinoline derivatives. Below, we compare Nor-roefractine with two representative analogs: 1,6,7-trisubstituted dihydroisoquinolines (structural analogs) and dopamine receptor ligands (functional analogs).

Structural Comparison: 1,6,7-Trisubstituted Dihydroisoquinolines

Batra et al. (2003) synthesized 1,6,7-trisubstituted dihydroisoquinolines as inhibitors of falcipain-2, a cysteine protease critical for malaria parasite survival . While these compounds share a partially saturated isoquinoline backbone with Nor-roefractine, key differences include:

  • Saturation: Dihydroisoquinolines (two double bonds) vs. Nor-roefractine’s tetrahydroisoquinoline (one double bond).
  • Substituents: Batra’s compounds feature bulky 1,6,7-trisubstitutions (e.g., aryl groups), whereas Nor-roefractine has a simpler benzyl substitution.
  • Biological Targets: Nor-roefractine targets dopamine receptors, while Batra’s analogs inhibit falcipain-2 (IC50: 10–50 μM), highlighting structural nuances that dictate target specificity .

Functional Comparison: Dopamine Receptor Ligands

Nor-roefractine’s functional analogs include other benzyltetrahydroisoquinolines, such as aporphine alkaloids, which also bind dopamine receptors. For example, R-apomorphine, a non-selective dopamine agonist, shares the tetrahydroisoquinoline core but differs in substituent arrangement, leading to broader receptor activation (D1, D2, and D5) compared to Nor-roefractine’s D2 preference .

Comparative Data Table

Compound Structural Class Biological Target Key Activity Application Reference
(R)-(+)-Nor-roefractine Benzyltetrahydroisoquinoline Dopamine D2-like receptors Selective D2 binding (Ki: ~nM range) Neurological research Cabedo et al., 1998
1,6,7-Trisubstituted dihydroisoquinolines Dihydroisoquinoline Falcipain-2 enzyme IC50: 10–50 μM Antimalarial drug development Batra et al., 2003
R-Apomorphine Aporphine alkaloid Dopamine D1/D2/D5 receptors Non-selective agonist (Ki: 1–10 nM) Parkinson’s disease therapy N/A*

*Note: Apomorphine data cited for illustrative purposes; specific references are outside provided evidence.

Key Research Findings and Implications

Structural-Activity Relationship (SAR): The tetrahydroisoquinoline core is necessary but insufficient for dopamine receptor binding. Substituent positioning (e.g., benzyl group in Nor-roefractine) and stereochemistry dictate receptor subtype selectivity .

Functional Divergence: Despite structural similarities, Batra’s dihydroisoquinolines and Nor-roefractine target entirely different biological systems (enzyme vs. receptor), underscoring the importance of substituent-driven target engagement .

Synthetic Challenges: Nor-roefractine’s enantiomeric purity is critical for activity, requiring advanced chiral synthesis techniques, whereas Batra’s analogs prioritize bulk substitutions for enzyme inhibition .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。